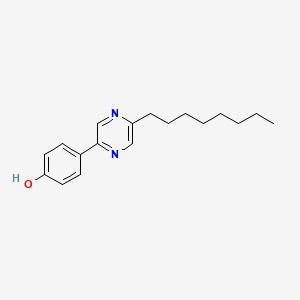![molecular formula C5H2ClF5O B14287890 2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran CAS No. 113984-17-1](/img/structure/B14287890.png)
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a furan derivative with chlorodifluoromethane in the presence of a strong base, such as sodium hydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted furan derivatives.
Oxidation: Products may include furanones or other oxidized furan derivatives.
Reduction: Products may include reduced furan derivatives with altered functional groups.
Scientific Research Applications
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluorotetrahydrofuran
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluoropyran
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluorobenzofuran
Uniqueness
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
113984-17-1 |
|---|---|
Molecular Formula |
C5H2ClF5O |
Molecular Weight |
208.51 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-2,5,5-trifluorofuran |
InChI |
InChI=1S/C5H2ClF5O/c6-5(10,11)3(7)1-2-4(8,9)12-3/h1-2H |
InChI Key |
SZOWRDXUHNCPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1(C(F)(F)Cl)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


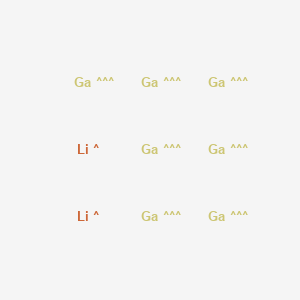
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
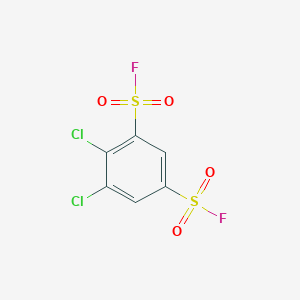
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
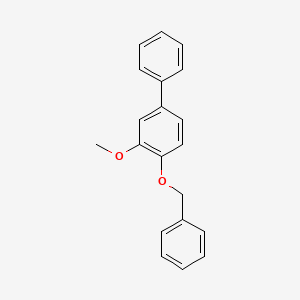
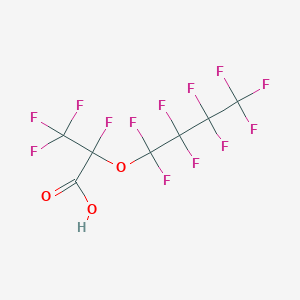
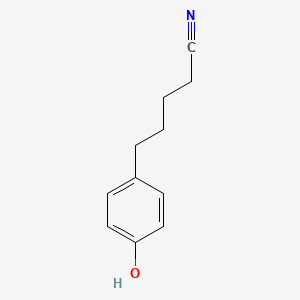
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
